Cas no 2663-91-4 (2-Amino-1-(4-aminophenyl)propane-1,3-diol)

2-Amino-1-(4-aminophenyl)propane-1,3-diol 化学的及び物理的性質
名前と識別子
-
- 2-Amino-1-(4-aminophenyl)propane-1,3-diol
- (1R,2R)-(-)-2-amino-1-(4-aminophenyl)-1,3-propanediol
- FCH830050
- p-Aminophenyl-2-Amino- 1,3-Propandiol
- R2562
- 2-amino-1-(4-aminophenyl)-1,3-propanediol
- 2-Amino-1-(p-aminophenyl)-1,3-propanediol
- 1,3-propanediol, 2-amino-1-(4-aminophenyl)-
-
- MDL: MFCD00194352
- インチ: 1S/C9H14N2O2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,10-11H2
- InChIKey: HOSHJSFGXZIFCZ-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CC(=CC=1)N)C(CO)N
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 147
- トポロジー分子極性表面積: 92.5
2-Amino-1-(4-aminophenyl)propane-1,3-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A296720-500mg |
2-Amino-1-(4-aminophenyl)propane-1,3-diol |
2663-91-4 | 500mg |
$ 300.00 | 2022-06-08 | ||
abcr | AB415944-1g |
2-Amino-1-(4-aminophenyl)propane-1,3-diol; . |
2663-91-4 | 1g |
€197.00 | 2025-02-17 | ||
abcr | AB415944-5g |
2-Amino-1-(4-aminophenyl)propane-1,3-diol; . |
2663-91-4 | 5g |
€445.00 | 2025-02-17 | ||
A2B Chem LLC | AF40283-5g |
2-Amino-1-(4-aminophenyl)propane-1,3-diol |
2663-91-4 | >95% | 5g |
$620.00 | 2024-04-20 | |
A2B Chem LLC | AF40283-1g |
2-Amino-1-(4-aminophenyl)propane-1,3-diol |
2663-91-4 | >95% | 1g |
$405.00 | 2024-04-20 | |
abcr | AB415944-1 g |
2-Amino-1-(4-aminophenyl)propane-1,3-diol |
2663-91-4 | 1g |
€197.30 | 2023-04-24 | ||
abcr | AB415944-5 g |
2-Amino-1-(4-aminophenyl)propane-1,3-diol |
2663-91-4 | 5g |
€456.10 | 2023-04-24 | ||
TRC | A296720-250mg |
2-Amino-1-(4-aminophenyl)propane-1,3-diol |
2663-91-4 | 250mg |
$ 185.00 | 2022-06-08 | ||
TRC | A296720-1000mg |
2-Amino-1-(4-aminophenyl)propane-1,3-diol |
2663-91-4 | 1g |
$ 480.00 | 2022-06-08 | ||
abcr | AB415944-500mg |
2-Amino-1-(4-aminophenyl)propane-1,3-diol; . |
2663-91-4 | 500mg |
€173.00 | 2025-02-17 |
2-Amino-1-(4-aminophenyl)propane-1,3-diol 関連文献
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
2-Amino-1-(4-aminophenyl)propane-1,3-diolに関する追加情報
2-Amino-1-(4-Aminophenyl)Propane-1,3-Diol (CAS No. 2663-91-4): A Comprehensive Overview
Introduction to 2-Amino-1-(4-Aminophenyl)Propane-1,3-Diol
2-Amino-1-(4-Aminophenyl)Propane-1,3-Diol, also identified by its CAS No. 2663-91-4, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines an amino group and a diol moiety attached to a phenyl ring. The presence of multiple functional groups makes it highly reactive and suitable for a wide range of chemical transformations.
Recent advancements in synthetic chemistry have further highlighted the potential of 2-Amino-1-(4-Aminophenyl)Propane-1,3-Diol in the development of advanced materials and bioactive compounds. Its ability to participate in both nucleophilic and electrophilic reactions has made it a valuable building block in organic synthesis.
Structural Features and Chemical Properties
The molecular structure of 2-Amino-1-(4-Aminophenyl)Propane-1,3-Diol consists of a propane backbone with hydroxyl groups at positions 1 and 3, an amino group at position 2, and a phenyl ring substituted with an amino group at the para position. This arrangement provides the compound with a high degree of functionality and flexibility in chemical reactions.
Its molecular weight is approximately 209.2 g/mol, and it exists as a white crystalline solid under standard conditions. The compound is soluble in water and common organic solvents, making it ideal for use in various solution-based reactions.
Applications in Organic Synthesis
One of the most notable applications of 2-Amino-1-(4-Aminophenyl)Propane-1,3-Diol is its use as a precursor in the synthesis of complex organic molecules. Its multiple functional groups allow for the creation of diverse structures through condensation reactions, such as the formation of imines and ureas.
In recent studies, researchers have employed this compound to synthesize novel heterocyclic compounds with potential applications in drug discovery. For instance, its participation in cyclization reactions has led to the formation of bioactive compounds that exhibit promising anti-inflammatory and antioxidant properties.
Role in Material Science
Beyond organic synthesis, 2-Amino-1-(4-Aminophenyl)Propane-1,3-Diol has found applications in material science, particularly in the development of polymeric materials with tailored properties. Its hydroxyl groups can undergo polymerization reactions to form hydrogels and other polymeric networks.
Recent research has focused on using this compound to create stimuli-responsive materials that can respond to environmental changes such as temperature or pH levels. These materials hold potential applications in drug delivery systems and smart textiles.
Biological Activity and Pharmaceutical Applications
The biological activity of 2-Amino-1-(4-Aminophenyl)Propane-1,3-Diol has been a subject of interest in pharmacological studies. Its ability to interact with biological molecules makes it a candidate for drug design.
In vitro studies have demonstrated that derivatives of this compound exhibit potent antioxidant activity, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Moreover, its amino groups can serve as sites for post-synthesis modifications, enabling the creation of bioconjugates with enhanced targeting capabilities for therapeutic applications.
Environmental Considerations and Safety Profile
While 2-Amino-1-(4-Aminophenyl)Propane-1,3-Diol is not classified as a hazardous substance under normal conditions, proper handling procedures should be followed to ensure safety during synthesis and use.
Eco-friendly synthetic methods have been explored to minimize the environmental impact associated with its production. These methods include the use of catalytic systems that reduce energy consumption and waste generation.
Sustainability Aspects
The increasing emphasis on sustainability has led researchers to investigate greener synthetic pathways for producing 2-Amino...
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